molecular formula C13H16N2O B14807030 4-Tert-butyl-5-cyclopropoxypicolinonitrile

4-Tert-butyl-5-cyclopropoxypicolinonitrile

Cat. No.: B14807030
M. Wt: 216.28 g/mol
InChI Key: MIXPNJZRZWTMCZ-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-cyclopropoxypicolinonitrile is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a picolinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-5-cyclopropoxypicolinonitrile typically involves multiple steps, starting with the preparation of the picolinonitrile core. One common method involves the reaction of 4-tert-butyl-2-chloropyridine with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form the cyclopropoxy derivative. This intermediate is then subjected to nitrile formation using reagents like sodium cyanide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the picolinonitrile core, especially at the positions adjacent to the nitrile group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium cyanide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

4-Tert-butyl-5-cyclopropoxypicolinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

    4-Tert-butyl-5-nitrophthalonitrile: Shares the tert-butyl group but differs in the presence of a nitro group instead of a cyclopropoxy group.

    4-Tert-butyl-2-chloropyridine: Similar core structure but lacks the nitrile and cyclopropoxy groups.

Uniqueness: 4-Tert-butyl-5-cyclopropoxypicolinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-tert-butyl-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-6-9(7-14)15-8-12(11)16-10-4-5-10/h6,8,10H,4-5H2,1-3H3

InChI Key

MIXPNJZRZWTMCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC(=C1)C#N)OC2CC2

Origin of Product

United States

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